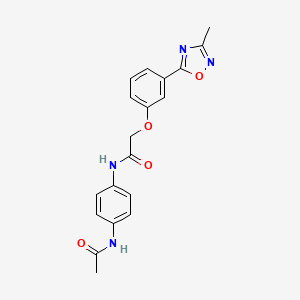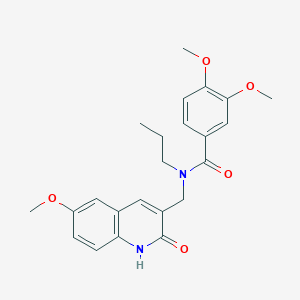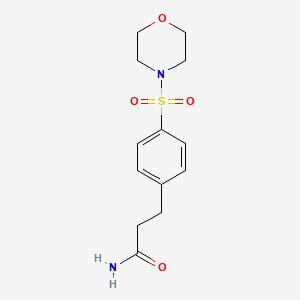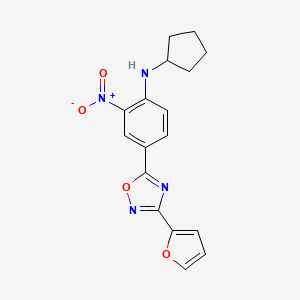
N-cyclopentyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, commonly known as CPFO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPFO belongs to the family of nitroaniline derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of CPFO is not fully understood. However, studies have shown that CPFO inhibits the activity of enzymes involved in cancer cell proliferation and inflammation. CPFO also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
CPFO has been found to have minimal toxicity and is well-tolerated in animal studies. However, further studies are needed to determine the long-term effects of CPFO on human health. CPFO has been found to have a half-life of approximately 2 hours in rat plasma and is rapidly metabolized in the liver.
実験室実験の利点と制限
CPFO has several advantages for lab experiments, including its potent anti-cancer, anti-inflammatory, and anti-bacterial properties. CPFO is also relatively easy to synthesize using various methods. However, CPFO has some limitations, including its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on CPFO. One area of research is to determine the optimal dosage and administration of CPFO for its therapeutic applications. Further studies are also needed to determine the long-term effects of CPFO on human health. Additionally, research is needed to develop more efficient methods for synthesizing CPFO and to improve its solubility in water. Finally, studies are needed to determine the potential of CPFO for other therapeutic applications, including anti-viral and anti-fungal properties.
Conclusion
In conclusion, CPFO is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPFO has been synthesized using various methods and has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Further research is needed to determine the optimal dosage and administration of CPFO for its therapeutic applications and to improve its solubility in water. Overall, CPFO has the potential to be a valuable therapeutic agent for various diseases and conditions.
合成法
CPFO can be synthesized using various methods, including the reaction of 2-nitroaniline with furan-2-carboxylic acid hydrazide, followed by cyclization with cyclopentanone. Another method involves the reaction of 2-nitroaniline with furan-2-carboxylic acid hydrazide, followed by cyclization with cyclopentanone in the presence of acetic anhydride. The yield of CPFO using these methods ranges from 60% to 75%.
科学的研究の応用
CPFO has been studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have shown that CPFO inhibits the growth of various cancer cells, including breast, liver, and lung cancer cells. CPFO also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, CPFO has been found to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-cyclopentyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-21(23)14-10-11(7-8-13(14)18-12-4-1-2-5-12)17-19-16(20-25-17)15-6-3-9-24-15/h3,6-10,12,18H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRURYMYKMYRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704666.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7704670.png)
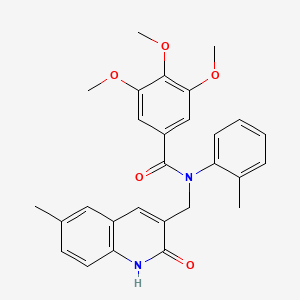
![4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704687.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704709.png)
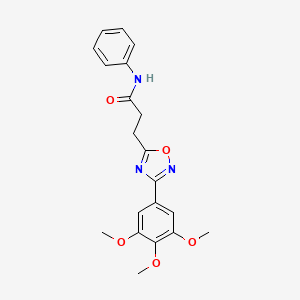
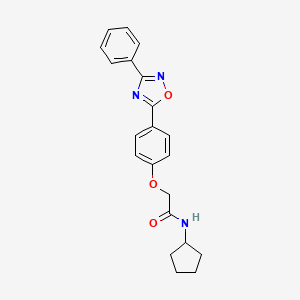
![3-(3-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704722.png)
